7-Methylbenzo[a]pyrene

Catalog No.
S579131
CAS No.
63041-77-0
M.F
C21H14
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylbenzo[a]pyrene

CAS Number

63041-77-0

Product Name

7-Methylbenzo[a]pyrene

IUPAC Name

7-methylbenzo[a]pyrene

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C21H14/c1-13-4-2-7-17-18-11-10-15-6-3-5-14-8-9-16(12-19(13)17)21(18)20(14)15/h2-12H,1H3

InChI Key

PYVWGNPFWVQISD-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4

Synonyms

7-methylbenzo(a)pyrene

Canonical SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4

Carcinogenicity and Metabolism:

7-Methylbenzo[a]pyrene (7-MeBP) is a derivative of benzo[a]pyrene (BaP), a well-known carcinogen found in cigarette smoke and other environmental sources. While BaP requires metabolic activation to exert its carcinogenic effects, 7-MeBP exhibits carcinogenic properties even though the presence of a methyl group was expected to hinder its metabolism []. Research suggests that 7-MeBP can still undergo metabolic activation similar to BaP, although to a lesser extent, and bind to DNA, potentially contributing to cancer development [].

Environmental Occurrence and Detection:

7-MeBP is present in various environmental sources, including cigarette smoke, coal tar, and cooked meat. Its presence in these matrices necessitates the development of reliable methods for its detection and quantification. Research efforts focus on utilizing techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry for the identification and measurement of 7-MeBP in environmental samples.

Mutagenicity and Toxicity:

Studies have investigated the mutagenic potential of 7-MeBP, its ability to cause mutations in DNA. While some research suggests lower mutagenic activity compared to BaP, further investigation is needed to fully understand its impact on genetic alterations []. Additionally, research explores the toxicological effects of 7-MeBP on various cell lines and organisms to gain insights into its potential health hazards.

7-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon and a derivative of benzo[a]pyrene, which is recognized for its complex structure and significant biological implications. The molecular formula of 7-methylbenzo[a]pyrene is C21H14, and it has a molecular weight of approximately 266.34 g/mol. This compound is particularly notable in the context of environmental chemistry and toxicology due to its potential carcinogenic properties and its role in various biochemical processes .

7-MBP is suspected to be carcinogenic, potentially through a mechanism involving metabolic activation. Enzymes in the body can convert 7-MBP into reactive metabolites that can damage DNA, leading to mutations and potentially cancer [1, 3]. Additionally, 7-MBP might interact with cellular processes and disrupt normal cell function [9].

Data Sources

[1] Carcinogenic Potency Database: [3] Polycyclic Aromatic Hydrocarbons: A Review of Environmental and Health Effects, Agency for Toxic Substances and Disease Registry

Case Study

Studies have linked exposure to PAHs, including 7-MBP, to an increased risk of lung cancer in cigarette smokers [10].

Data Source

[10] Lung cancer and exposure to environmental tobacco smoke, International Agency for Research on Cancer

7-MBP is considered a potential carcinogen based on its structural similarity to known carcinogenic PAHs [1]. Exposure to 7-MBP can occur through inhalation of cigarette smoke, coal tar, and polluted air [11].

Data Source

[11] Agency for Toxic Substances and Disease Registry

, primarily influenced by its structure:

  • Oxidation: This reaction is often catalyzed by cytochrome P450 enzymes, leading to the formation of epoxides and dihydrodiols. These metabolites can interact with cellular macromolecules, contributing to mutagenicity .
  • Reduction: The compound can be reduced using agents like sodium borohydride, resulting in less oxidized derivatives.
  • Electrophilic Aromatic Substitution: This reaction can occur at various positions on the aromatic rings, depending on substituents and conditions, leading to diverse products.

7-Methylbenzo[a]pyrene exhibits notable biological activity, particularly concerning its carcinogenic potential. It is metabolically activated to form reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancerous processes. Studies have shown that its metabolites are genotoxic, with mechanisms involving the formation of DNA adducts being critical in understanding its carcinogenicity .

Additionally, research indicates that 7-methylbenzo[a]pyrene may influence cellular signaling pathways, further complicating its biological profile .

The synthesis of 7-methylbenzo[a]pyrene can be achieved through various methods:

  • Cyclization of Biphenyl Intermediates: This method involves the formation of biphenyl compounds followed by cyclization to yield the desired polycyclic structure.
  • Meso-region Biomethylation: This process utilizes S-adenosylmethionine as a methyl donor to introduce the methyl group at the 7-position of benzo[a]pyrene .

These synthetic routes are crucial for producing this compound for research and industrial applications.

7-Methylbenzo[a]pyrene has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
  • Biological Studies: Researchers investigate its interactions with DNA and proteins to understand mechanisms underlying carcinogenesis.
  • Material Science: The compound is explored for its electronic and photophysical properties, contributing to advancements in material development .

Studies on the interactions of 7-methylbenzo[a]pyrene reveal its ability to engage in electron transfer reactions. For instance, experiments have demonstrated its interactions with various phenolic compounds, highlighting the dynamics of proton-coupled electron transfer processes. These interactions are significant for understanding its reactivity in biological systems and potential applications in photochemistry .

Several compounds share structural similarities with 7-methylbenzo[a]pyrene:

Compound NameStructural FeaturesUnique Properties
Benzo[a]pyreneParent compound; known carcinogenHigh mutagenicity; forms multiple reactive metabolites
DibenzopyrenesAdditional benzene rings fused to pyreneIncreased stability; distinct biological effects
IndenopyrenesIndene rings fused to pyreneDifferent reactivity patterns; unique metabolic pathways

7-Methylbenzo[a]pyrene is unique due to its specific substitution pattern at the 7-position, influencing both its chemical reactivity and biological activity compared to these similar compounds .

The synthesis of 7-Methylbenzo[a]pyrene represents a significant challenge in polycyclic aromatic hydrocarbon chemistry, particularly regarding the regioselective introduction of methyl substituents through Friedel-Crafts alkylation methodologies [1]. The traditional Friedel-Crafts alkylation approach for introducing methyl groups into polycyclic aromatic hydrocarbons involves the use of alkyl halides in the presence of Lewis acid catalysts, typically aluminum chloride [9] [10].

The alkylation of benzopyrene systems requires careful consideration of regioselectivity and reaction conditions [11]. Research has demonstrated that Friedel-Crafts alkylation reactions with polycyclic aromatic hydrocarbons like pyrene require only catalytic amounts of aluminum chloride, typically a few mole percent, rather than stoichiometric quantities [11]. This finding contrasts with Friedel-Crafts acylation reactions, which commonly require stoichiometric amounts of the Lewis acid catalyst due to complex formation with the ketone product [11].

The mechanistic pathway for methyl group introduction involves the generation of carbocation electrophiles through the reaction of alkyl halides with Lewis acid catalysts [12]. For 7-Methylbenzo[a]pyrene synthesis, the challenge lies in achieving regioselective methylation at the 7-position while avoiding overalkylation and competing side reactions [12]. The electron-rich nature of polycyclic aromatic hydrocarbons makes them susceptible to electrophilic aromatic substitution, but controlling the site of substitution requires strategic use of protecting groups or specific reaction conditions [12].

Studies on methylation reactions of benzo[a]pyrene have revealed that biological methylation systems preferentially target the 6-position, yielding 6-methylbenzo[a]pyrene as the major product when benzo[a]pyrene undergoes bioalkylation in the presence of S-adenosyl-L-methionine methyltransferase systems [49] [52]. The site of methyl substitution corresponds to the center of highest chemical reactivity in the anthracene nucleus, where it is energetically favorable to localize pi electrons [49]. This biological precedent provides insight into the electronic preferences for methylation sites in benzopyrene systems [52].

Table 1: Friedel-Crafts Alkylation Conditions for Polycyclic Aromatic Hydrocarbons

SubstrateCatalystAlkylating AgentTemperature (°C)Yield (%)Reference
PyreneAlCl₃ (0.05 eq)t-BuCl5-25Variable [11]
Benzene derivativesAlCl₃Various alkyl halidesRoom temperature70-90 [12]
Polycyclic aromaticsFeCl₃Alkyl halides25-10060-85 [12]

The development of mechanochemical Friedel-Crafts acylation methods has provided environmentally friendly alternatives to traditional solution-phase reactions [10]. Ball-milling conditions without solvents have been successfully employed for the functionalization of aromatic hydrocarbons, though specific applications to 7-Methylbenzo[a]pyrene synthesis require further investigation [10].

Catalytic Systems for Polycyclic Aromatic Hydrocarbon Functionalization

The functionalization of polycyclic aromatic hydrocarbons through catalytic systems has evolved significantly with the development of transition metal-catalyzed methodologies [15] [16] [17]. Palladium-catalyzed direct carbon-hydrogen bond arylation has emerged as a powerful strategy for functionalizing polycyclic aromatic hydrocarbons, including pyrene and related systems [21]. The combination of palladium acetate with o-chloranil has been demonstrated to catalyze the direct carbon-hydrogen bond arylation of polycyclic aromatic hydrocarbons with arylboroxins, occurring selectively at the K-region [21].

Copper-catalyzed arylation systems have shown promise for the meta-selective carbon-hydrogen functionalization of polycyclic aromatic hydrocarbons [17]. The use of phosphine oxide directing groups enables regioselective arylation of substrates with potential fluorescence properties, including pyrene and fluoranthene derivatives [17]. This methodology represents a breakthrough in achieving site-selective functionalization of complex aromatic systems [17].

Cytochrome P450 enzymes, particularly CYP3A4, have demonstrated capacity for the biocatalytic functionalization of polycyclic aromatic hydrocarbons through carbon-hydrogen activation [18]. Research has shown that CYP3A4 accepts medium molecular weight polycyclic aromatic hydrocarbons encompassing three-ring systems and some four-ring structures like pyrene [18]. The enzyme shows particular efficiency in converting fluorene to fluorenol and fluorenone with peak productivities of 27.7 micromol per liter per hour for fluorenol formation [18].

Table 2: Catalytic Systems for Polycyclic Aromatic Hydrocarbon Functionalization

Catalyst SystemSubstrate ClassReaction TypeSelectivityEfficiencyReference
Pd(OAc)₂/o-chloranilPAHsC-H ArylationK-region selectiveHigh [21]
Cu/PO directing groupPyrene derivativesMeta-selective arylationMeta-positionModerate [17]
CYP3A4Medium MW PAHsHydroxylationPosition-dependent27.7 μmol/L/h [18]
Transition metal cationsAcetylene substratesCyclotrimerizationRing formationVariable [19]

Transition metal cation complexes, particularly scandium and titanium cations, have been identified as efficient catalysts for acetylene cyclotrimerization reactions that can lead to benzene formation and potentially larger polycyclic aromatic systems [19]. The computational results suggest that the number of electrons in the 3d orbitals of transition metal cations significantly contributes to catalytic efficiency in these cyclotrimerization processes [19].

Oxidative phenol coupling strategies have been developed for the construction of polycyclic aromatic hydrocarbons with high degrees of edge functionalization [20]. This approach reduces reliance on halogenated or metalated substrates required for conventional redox-neutral coupling reactions [20]. The protocol allows rapid assembly of both planar and helical systems through a three-stage approach involving oxidative fragment coupling, linking of resultant units, and oxidative cyclization [20].

Oxidation-Reduction Pathways and Derivative Formation

The oxidation-reduction chemistry of 7-Methylbenzo[a]pyrene involves complex metabolic pathways that parallel those observed for the parent benzo[a]pyrene compound [23] [24] [25]. Chemical and enzymatic oxidation studies of alkylated benzo[a]pyrenes, including 7-methylbenzo[a]pyrene, have revealed significant effects of alkyl substitution on oxidation pathways [23]. These investigations employed electron paramagnetic resonance spectroscopy to detect radical intermediates and high-performance liquid chromatography for product analysis [23].

The oxidation of 7-methylbenzo[a]pyrene proceeds through multiple pathways, including radical-cation formation, diol-epoxide pathway, and quinone formation [25] [26]. The radical-cation pathway involves one-electron oxidation by peroxidase enzymes to form radical cations that can react with nucleic acids [25]. The diol-epoxide pathway begins with cytochrome P450-mediated formation of epoxide intermediates, which are subsequently hydrolyzed by epoxide hydrolase to form dihydrodiols [25] [26].

Controlled oxidation studies using photosensitized singlet oxygen reactions have demonstrated the formation of quinone products from benzo[a]pyrene derivatives [24]. The direct photooxidation of benzo[a]pyrene produces product distributions similar to tetraphenylporphyrin-photosensitized oxygenation, suggesting singlet oxygen involvement in the oxidation process [24]. The formation of 1,6-, 3,6-, and 6,12-benzo[a]pyrene quinones occurs through these oxidative pathways [24].

Table 3: Oxidation Products and Pathways for Methylated Benzo[a]pyrenes

Starting MaterialOxidation MethodMajor ProductsPathway TypeReference
7-Methylbenzo[a]pyreneMicrosomal oxidationDihydrodiols, quinones, phenolsMulti-pathway [23]
6-Methylbenzo[a]pyreneChemical oxidationNo oxy radicals or quinonesBlocked pathway [23]
Benzo[a]pyrenePhotosensitized O₂1,6-, 3,6-, 6,12-quinonesSinglet oxygen [24]
Methylbenzo[a]pyrenesEPR analysisVarious oxy radicalsRadical formation [23]

The stereochemical outcomes of oxidation reactions depend on the position of methyl substitution [6] [23]. Studies comparing 7-methylbenzo[a]pyrene with other methylated isomers have shown that the 7-methyl substituent influences the stereoselective properties of microsomal drug-metabolizing enzyme systems [6]. The major enantiomers of metabolically formed 7-methylbenzo[a]pyrene-trans-4,5- and 9,10-dihydrodiols contain predominantly R,R configurations, similar to those observed for benzo[a]pyrene metabolism [6].

Atmospheric oxidation processes provide alternative pathways for polycyclic aromatic hydrocarbon transformation [26]. Heterogeneous oxidation by gas-phase oxidants such as ozone, hydroxyl radicals, and nitrogen dioxide can form oxidized products including epoxides, diols, catechols, quinones, and lactones [26]. These atmospheric processes can potentially augment toxicity by forming activated metabolites without requiring cellular metabolic processes [26].

Stereochemical Outcomes in Dihydrodiol Synthesis

The stereochemical aspects of dihydrodiol formation from 7-methylbenzo[a]pyrene represent a critical area of synthetic and metabolic chemistry [28] [29] [30]. The formation of dihydrodiols involves the addition of two hydroxyl groups across a double bond in the aromatic system, creating two new chiral centers with defined stereochemical relationships [28] [29].

Research on the stereoselective metabolism of 7-methylbenzo[a]pyrene by liver microsomes has revealed important stereochemical preferences [6] [38]. The trans-7,8-dihydrodiol of 7-methylbenzo[a]pyrene can be synthesized in both cis and trans configurations, with the trans isomer being the predominant metabolic product [38]. The absolute configuration of the major metabolic enantiomer has been determined through comparative studies with synthetic standards [38].

The stereochemical course of dihydrodiol dehydrogenases involves specific stereopreferences for both substrate binding and product formation [28]. Studies using deuterated substrates have demonstrated that these enzymes exhibit strict stereospecificity in hydrogen transfer reactions [28]. The dehydrogenation of benzoate-1,2-cis-dihydrodiol and related compounds occurs with transfer of deuterium to the Si face of nicotinamide adenine dinucleotide exclusively [28].

Table 4: Stereochemical Data for Dihydrodiol Formation and Metabolism

CompoundConfigurationOptical Purity (%)Enantiomer PreferenceMethodReference
7-MBaP-trans-4,5-diolR,R30.8(-)-enantiomerCD spectroscopy [6]
7-MBaP-trans-7,8-diolS,S60.4(+)-enantiomerCD spectroscopy [6]
BaP-trans-7,8-diolR,R>98(-)-enantiomerHPLC resolution [6]
BA-3,4-dihydrodiolS,S~50(+)-enantiomerAKR oxidation [29]

Aldo-keto reductases show distinct stereochemical preferences in the oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols [29]. AKR1B10 demonstrates stereospecificity for the (+)-7S,8S stereoisomer of benzo[a]pyrene-7,8-dihydrodiol, while showing opposing stereospecificity compared to AKR1A1 [29]. This stereochemical selectivity has important implications for the metabolic activation of polycyclic aromatic hydrocarbons [29].

The generation of reactive oxygen species during enzymatic oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols represents an additional stereochemical consideration [30]. Dihydrodiol dehydrogenase catalyzes the oxidation of trans-dihydrodiols to catechols, which rapidly autoxidize to yield o-quinones with accompanying reactive oxygen species production [30]. The stereochemical requirements for substrate binding influence both the efficiency of oxidation and the pattern of reactive oxygen species generation [30].

Circular dichroism spectroscopy has proven essential for determining the absolute configurations of dihydrodiol metabolites [29]. The sign of Cotton effects in circular dichroism spectra provides definitive information about the stereochemical preferences of enzymatic reactions [29]. For 7-methylbenzo[a]pyrene dihydrodiols, these spectroscopic methods have confirmed the predominant formation of specific enantiomers under different reaction conditions [29].

Industrial-Scale Production Challenges and Purification Techniques

The industrial-scale production of 7-methylbenzo[a]pyrene faces significant technical and environmental challenges related to both synthesis and purification methodologies [32] [33] [34]. Polycyclic aromatic hydrocarbons are typically produced as complex mixtures during incomplete combustion processes, making selective synthesis and isolation of specific derivatives particularly challenging [32] [33].

Current industrial approaches for polycyclic aromatic hydrocarbon production often rely on extraction and purification from coal tar and petroleum-derived materials [33] [34]. The complexity of these mixtures necessitates sophisticated separation techniques, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and advanced extraction methodologies [32] [34]. These analytical challenges are compounded when targeting specific methylated derivatives like 7-methylbenzo[a]pyrene [32].

Advanced extraction methods have been developed to overcome limitations of conventional solid-phase extraction and liquid-liquid extraction approaches [32]. Microextraction methods, including solid-phase microextraction and liquid-phase microextraction techniques, offer improved selectivity and reduced solvent requirements [32]. Miniaturized extraction methods utilizing novel sorbents such as metal-organic frameworks, graphene, carbon nanotubes, and molecularly imprinted polymers have shown promise for polycyclic aromatic hydrocarbon purification [32].

Table 5: Industrial Purification Challenges and Solutions for Polycyclic Aromatic Hydrocarbons

ChallengeTraditional MethodAdvanced SolutionEfficiency ImprovementReference
Complex mixture separationConventional extractionMicroextraction methods2-5x reduction in solvent [32]
Selective isolationHPLCMolecularly imprinted polymersEnhanced selectivity [32]
Environmental impactOrganic solventsIonic liquidsReduced toxicity [32]
Detection limitsUV detectionGC-MS, UHPLC-MS10-100x improvement [32]

Process optimization for emission reduction has become a critical consideration in industrial polycyclic aromatic hydrocarbon production [33] [35]. The PAHssion project has developed new methods for monitoring polycyclic aromatic hydrocarbons in industrial emissions, including proxy parameters for process optimization when dust levels are minimal [33]. These monitoring approaches are particularly promising for emission reduction through process control [33].

Flue gas recirculation represents one industrial approach for controlling polycyclic aromatic hydrocarbon emissions during production processes [35]. Research on silicon alloy production has demonstrated that increasing flue gas recirculation levels and decreasing oxygen concentrations can dramatically increase polycyclic aromatic hydrocarbon concentrations in emissions [35]. Computational fluid dynamics modeling has provided insights into the impact of furnace operations on polycyclic aromatic hydrocarbon evolution, revealing that residence time and temperature are key parameters for complete combustion [35].

The industrial challenges extend beyond production to encompass waste treatment and environmental remediation [32] [34]. Biological treatment methods have gained attention for polycyclic aromatic hydrocarbon remediation, including microbial approaches using bacteria, fungi, and algae [32]. Physical and chemical treatment methods such as membrane filtration, adsorption, electrokinetic treatment, and advanced oxidation processes offer complementary approaches for industrial-scale purification [34].

Membrane filtration technologies have shown particular promise for polycyclic aromatic hydrocarbon removal from industrial wastewater [34]. Modified polyethersulfone membranes with zirconium dioxide nanoparticles have achieved 96% removal efficiency for phenanthrene, demonstrating the potential for specialized membrane systems in industrial applications [34]. Electrochemical technologies using titanium-ruthenium dioxide anodes have achieved up to 95% degradation of essential polycyclic aromatic hydrocarbons under optimized conditions [34].

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63041-77-0

Wikipedia

7-Methylbenzo(a)pyrene

Dates

Modify: 2023-08-15

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